Merafloxacin hydrochloride, (R)-
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Overview
Description
Merafloxacin hydrochloride, ®- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, ®- is synthesized through a multi-step process involving the reaction of 1-ethyl-7-(3-(ethylaminomethyl)-1-pyrrolidinyl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Merafloxacin hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin hydrochloride, ®-, which may have different pharmacological properties and applications .
Scientific Research Applications
Merafloxacin hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new antibacterial agents.
Biology: Investigated for its effects on bacterial DNA replication and protein synthesis.
Medicine: Explored as a potential treatment for bacterial infections and as an antiviral agent against SARS-CoV-2.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Merafloxacin hydrochloride, ®- exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, Merafloxacin hydrochloride, ®- prevents bacterial DNA replication and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Moxifloxacin: A fluoroquinolone used to treat various bacterial infections by inhibiting DNA gyrase and topoisomerase IV.
Uniqueness
Merafloxacin hydrochloride, ®- is unique in its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapy against COVID-19 .
Properties
CAS No. |
99724-09-1 |
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Molecular Formula |
C19H24ClF2N3O3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m1./s1 |
InChI Key |
MEXKYWHWNQQOON-RFVHGSKJSA-N |
Isomeric SMILES |
CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Origin of Product |
United States |
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